N-[4-(3-METHOXYPYRROLIDIN-1-YL)PHENYL]CYCLOHEX-3-ENE-1-CARBOXAMIDE
Description
Properties
IUPAC Name |
N-[4-(3-methoxypyrrolidin-1-yl)phenyl]cyclohex-3-ene-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N2O2/c1-22-17-11-12-20(13-17)16-9-7-15(8-10-16)19-18(21)14-5-3-2-4-6-14/h2-3,7-10,14,17H,4-6,11-13H2,1H3,(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HRTYOBYRMMYRIO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CCN(C1)C2=CC=C(C=C2)NC(=O)C3CCC=CC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-[4-(3-METHOXYPYRROLIDIN-1-YL)PHENYL]CYCLOHEX-3-ENE-1-CARBOXAMIDE typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Methoxypyrrolidine Moiety: This step involves the reaction of a suitable pyrrolidine derivative with methoxy reagents under controlled conditions.
Attachment to the Phenyl Ring: The methoxypyrrolidine moiety is then attached to a phenyl ring through a substitution reaction, often using a halogenated phenyl derivative and a base.
Cyclohexene Carboxamide Formation: The final step involves the formation of the cyclohexene carboxamide group through a cyclization reaction, where the phenyl derivative is reacted with cyclohexene and a suitable amide-forming reagent.
Industrial production methods may involve optimization of these steps to enhance yield and purity, including the use of catalysts and advanced purification techniques.
Chemical Reactions Analysis
N-[4-(3-METHOXYPYRROLIDIN-1-YL)PHENYL]CYCLOHEX-3-ENE-1-CARBOXAMIDE undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups within the molecule.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups. Common reagents for these reactions include halogens and nucleophiles.
Hydrolysis: Hydrolysis reactions can occur under acidic or basic conditions, leading to the breakdown of the compound into smaller fragments.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Medicinal Chemistry Applications
Antipsychotic and Antidepressant Activities
Recent studies have indicated that compounds structurally related to N-[4-(3-methoxypyrrolidin-1-yl)phenyl]cyclohex-3-ene-1-carboxamide exhibit potential antipsychotic and antidepressant effects. The compound's ability to interact with neurotransmitter systems, particularly serotonin and dopamine receptors, has been a focus of research.
Table 1: Summary of Pharmacological Activities
| Activity Type | Mechanism of Action | Reference |
|---|---|---|
| Antipsychotic | Modulation of dopamine D2 receptor | |
| Antidepressant | Serotonin reuptake inhibition | |
| Neuroprotective | Reduction of neuroinflammation |
Neuropharmacological Research
Neuroprotective Effects
this compound has shown promise in preclinical models for neuroprotection. It has been evaluated for its efficacy in models of neurodegenerative diseases, such as Parkinson's disease.
Case Study: Neuroprotection in Parkinson's Disease Models
In a study involving MPTP-induced mouse models of Parkinson's disease, administration of the compound resulted in significant improvements in motor function and reductions in dopaminergic neuron loss. The underlying mechanism was attributed to the compound’s anti-inflammatory properties and its ability to inhibit apoptotic pathways.
Structure-Activity Relationship Studies
Research into the structure-activity relationships (SAR) of this compound has revealed that modifications to the pyrrolidine moiety can enhance its pharmacological profile. Variations in substituents on the cyclohexene ring have also been linked to increased receptor affinity and selectivity.
Table 2: Structure-Activity Relationship Findings
Mechanism of Action
The mechanism of action of N-[4-(3-METHOXYPYRROLIDIN-1-YL)PHENYL]CYCLOHEX-3-ENE-1-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways or interact with receptors that regulate cell growth and survival. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the compound’s interactions.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Differences
The following compounds share carboxamide cores or heterocyclic substituents but exhibit distinct structural and pharmacological properties:
| Compound Name | Key Structural Features | Biological Target/Activity | Physicochemical Notes |
|---|---|---|---|
| N-[4-(3-METHOXYPYRROLIDIN-1-YL)PHENYL]CYCLOHEX-3-ENE-1-CARBOXAMIDE | Cyclohexene carboxamide, 3-methoxypyrrolidine-phenyl substituent | Unknown (structural analogs suggest kinase or GPCR modulation) | Likely moderate solubility due to methoxy group; unsaturated cyclohexene enhances rigidity |
| CYCLOHEXANECARBOXAMIDE, N-[2-[4-(2-METHOXYPHENYL)-1-PIPERAZINYL]ETHYL]-N-2-PYRIDINYL- (CAS 162760-96-5) | Saturated cyclohexane carboxamide, piperazine-ethyl-pyridinyl substituent, hydrochloride salt | No explicit target data; piperazine groups often target serotonin/dopamine receptors | High water solubility due to hydrochloride salt; piperazine may improve bioavailability |
| (3S)-1-CYCLOHEXYL-5-OXO-N-PHENYLPYRROLIDINE-3-CARBOXAMIDE (DB07155) | 5-oxo-pyrrolidine, (3S) stereochemistry, cyclohexyl group | Enoyl-[acyl-carrier-protein] reductase [NADH] (antibacterial target in fatty acid synthesis) | Stereochemistry critical for target binding; oxo group may reduce metabolic stability |
| 4-(CYCLOHEXYLCARBONYL)-N-(3-MORPHOLINOPROPYL)-1H-PYRROLE-2-CARBOXAMIDE (CAS 439096-74-9) | Pyrrole-carboxamide, morpholinopropyl chain, cyclohexylcarbonyl group | Unknown; morpholine groups often enhance blood-brain barrier penetration | Morpholinopropyl may increase lipophilicity; pyrrole core alters electronic properties |
Pharmacological and Target-Specific Insights
- Target Selectivity: While DB07155 explicitly targets enoyl-[acyl-carrier-protein] reductase (a bacterial enzyme), the methoxypyrrolidine and piperazine analogs (e.g., CAS 162760-96-5) are structurally aligned with ligands for neurotransmitter receptors. The absence of a saturated cyclohexane/cyclohexene ring in DB07155 highlights the role of ring conformation in enzyme inhibition .
- Solubility and Bioavailability: The hydrochloride salt form of CAS 162760-96-5 enhances aqueous solubility, a feature absent in the neutral carboxamide compounds.
- Metabolic Stability : The 5-oxo group in DB07155 could increase susceptibility to enzymatic degradation compared to the methoxy-substituted pyrrolidine in the primary compound, which may offer better metabolic resistance .
Biological Activity
N-[4-(3-Methoxypyrrolidin-1-yl)phenyl]cyclohex-3-ene-1-carboxamide, commonly referred to as compound 1797888-11-9, is a synthetic compound that has garnered attention for its potential biological activities. This article explores the compound's biological activity, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is . The structure includes a methoxy-substituted pyrrolidine ring, a phenyl group, and a cyclohexene carboxamide moiety, which contribute to its unique biological properties.
Research indicates that compounds with similar structures often interact with various biological targets, including receptors and enzymes. The presence of the methoxy group is believed to enhance the electronic properties of the molecule, potentially influencing its interaction with biological targets.
- Receptor Modulation : Compounds with a pyrrolidine structure are known to exhibit activity as receptor modulators. Preliminary studies suggest that this compound may act as an antagonist or partial agonist at specific neurotransmitter receptors.
- Enzyme Inhibition : The carboxamide group is often associated with inhibition of key enzymes involved in metabolic pathways. This compound may inhibit enzymes related to inflammatory responses or cancer progression.
Pharmacological Studies
Several studies have been conducted to evaluate the pharmacological effects of this compound:
Case Studies and Research Findings
- Case Study on Anti-inflammatory Effects :
- Anticancer Activity :
- Neuroprotective Study :
Q & A
Q. Basic Research Focus
- Nuclear Magnetic Resonance (NMR) :
- ¹H NMR : Signals at δ 6.5–7.5 ppm confirm aromatic protons from the phenyl group; δ 3.5–4.0 ppm corresponds to methoxy and pyrrolidine protons.
- ¹³C NMR : Peaks near 170 ppm verify the carboxamide carbonyl group.
- Infrared (IR) Spectroscopy : Stretching vibrations at ~1650 cm⁻¹ (amide C=O) and ~1250 cm⁻¹ (C-O from methoxy group).
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula (e.g., [M+H]⁺ ion).
Cross-referencing these datasets ensures structural accuracy .
How can structure-activity relationship (SAR) studies be designed to evaluate the impact of substituents on this compound?
Q. Advanced Research Focus
- Functional Group Modifications : Systematic replacement of the methoxy group (e.g., with ethoxy, hydroxyl) or cyclohexene ring saturation to assess bioactivity changes.
- Biological Assays : Test modified analogs in in vitro models (e.g., enzyme inhibition, cell viability assays) to correlate structural changes with activity.
- Computational Docking : Use software like AutoDock to predict binding affinities with target proteins (e.g., kinases, GPCRs).
SAR studies should prioritize analogs with ≥70% purity, validated by HPLC, to ensure reliable data .
What methodologies are recommended to resolve discrepancies between in vitro and in vivo efficacy data for this compound?
Q. Advanced Research Focus
- Pharmacokinetic Profiling : Measure bioavailability, half-life, and metabolic stability using LC-MS/MS. Poor in vivo activity may stem from rapid hepatic clearance.
- Formulation Adjustments : Improve solubility via co-solvents (e.g., PEG 400) or nanoparticle encapsulation.
- Metabolite Identification : Use microsomal assays to detect active/inactive metabolites influencing in vivo outcomes.
Contradictions often arise from differences in metabolic processing; cross-species comparisons (e.g., murine vs. human hepatocytes) are critical .
How can researchers identify the primary biological targets of this compound?
Q. Advanced Research Focus
- Affinity Chromatography : Immobilize the compound on a resin to pull down binding proteins from cell lysates.
- Transcriptomic Profiling : RNA-seq or microarray analysis of treated vs. untreated cells to identify dysregulated pathways.
- Kinase Screening Panels : Test inhibition against a library of recombinant kinases (e.g., EGFR, MAPK).
Target identification requires orthogonal validation (e.g., siRNA knockdown of candidate proteins to confirm loss of compound efficacy) .
What strategies can mitigate solubility challenges during in vitro assays?
Q. Basic Research Focus
- Solvent Systems : Use DMSO (≤0.1% final concentration) for stock solutions; dilute in assay buffer with surfactants (e.g., 0.01% Tween-80).
- pH Adjustment : Buffers near physiological pH (7.4) enhance solubility for ionizable groups.
- Cyclodextrin Complexation : Hydroxypropyl-β-cyclodextrin (HPβCD) can increase aqueous solubility by 10–100-fold.
Precipitate formation during assays must be monitored via dynamic light scattering (DLS) .
How does the stereochemistry of the cyclohexene ring influence the compound’s bioactivity?
Q. Advanced Research Focus
- Stereoisomer Synthesis : Prepare cis and trans cyclohexene derivatives via controlled hydrogenation or chiral catalysts.
- Biological Testing : Compare isomers in dose-response assays (e.g., IC₅₀ values for cytotoxicity).
- Molecular Dynamics Simulations : Analyze how ring conformation affects binding pocket interactions.
Stereochemical effects are often target-specific; for example, cis isomers may exhibit stronger hydrophobic interactions with lipid-rich membranes .
What analytical methods ensure batch-to-batch consistency in compound purity?
Q. Basic Research Focus
- HPLC-PDA : Use a C18 column with UV detection at 254 nm; ≥95% purity threshold.
- LC-MS : Confirm molecular ion peaks and detect trace impurities (e.g., unreacted intermediates).
- Elemental Analysis : Validate carbon, hydrogen, and nitrogen content within ±0.4% of theoretical values.
Consistent synthetic protocols and rigorous QC checks are essential for reproducibility .
How can computational models predict the metabolic stability of this compound?
Q. Advanced Research Focus
- In Silico Tools : Use ADMET Predictor or Schrödinger’s QikProp to estimate hepatic clearance and CYP450 metabolism.
- Metabolite Prediction : Software like Meteor (Lhasa Ltd.) identifies likely Phase I/II metabolites.
- Docking with CYP Enzymes : Predict binding to CYP3A4/2D6 active sites, which mediate oxidation.
Experimental validation via human liver microsomes (HLMs) is mandatory for high-confidence predictions .
What are best practices for evaluating the compound’s potential off-target effects?
Q. Advanced Research Focus
- Proteome-Wide Screening : Use thermal shift assays (TSA) to detect protein stabilization upon compound binding.
- Safety Panels : Test against hERG channels (patch-clamp) and mitochondrial toxicity (Seahorse assay).
- CRISPR-Cas9 Screens : Genome-wide knockout libraries identify synthetic lethal interactions.
Off-target profiling reduces attrition in later-stage drug development .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
